

# Western blot protocol for H3K79me2 after Dot1L-IN-2 treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dot1L-IN-2 |           |
| Cat. No.:            | B12426624  | Get Quote |

# **Application Notes and Protocols**

Topic: Western Blot Protocol for H3K79me2 after **Dot1L-IN-2** Treatment

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification primarily associated with active gene transcription.[1] The sole enzyme responsible for mono-, di-, and trimethylation of H3K79 in mammals is the Disruptor of Telomeric Silencing 1-like (DOT1L) methyltransferase.[1][2][3] Unlike most histone methyltransferases, DOT1L does not contain a SET domain.[4] Dysregulation of DOT1L activity and the resulting aberrant H3K79 hypermethylation are key drivers in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2][5][6] In these cancers, MLL fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to the overexpression of leukemogenic genes like HOXA9 and MEIS1.[5][6]

**Dot1L-IN-2** is a representative small molecule inhibitor designed to be competitive with the S-adenosylmethionine (SAM) cofactor, thereby blocking the catalytic activity of DOT1L.[1][5] By inhibiting DOT1L, **Dot1L-IN-2** causes a global reduction in H3K79 methylation levels, which suppresses the expression of target oncogenes and can induce apoptosis in cancer cells.[1][5] Western blotting is a fundamental and effective technique to quantitatively assess the cellular



potency and efficacy of Dot1L inhibitors like **Dot1L-IN-2** by directly monitoring the levels of H3K79me2.[1][7]

## Signaling Pathway and Mechanism of Inhibition

DOT1L transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 79 residue of histone H3.[5][8] This process can be repeated to create mono-, di-, and trimethylated states (H3K79me1, H3K79me2, H3K79me3).[9] **Dot1L-IN-2** acts by occupying the SAM binding pocket of DOT1L, preventing the methyl-transfer reaction and leading to a decrease in global H3K79 methylation levels.[5]



Click to download full resolution via product page

Mechanism of DOT1L action and inhibition by **Dot1L-IN-2**.

# **Experimental Protocol**

This protocol provides a method for treating cultured cells with **Dot1L-IN-2**, preparing histone extracts, and performing a Western blot to detect changes in H3K79me2 levels.

## **Materials and Reagents**

 Cell Lines: Human leukemia cell line (e.g., MV4-11, MOLM-13) or other cancer cell lines with known DOT1L dependency.



- Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Dot1L-IN-2: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
- Lysis Buffer: Acid extraction buffer (0.2 N HCl).
- Neutralization Buffer: 1 M NaOH.
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE: 10-15% Bis-Tris or Tris-Glycine gels, running buffer.
- Sample Buffer: 4X LDS sample buffer with 100 mM DTT.
- Transfer System: PVDF membrane (0.22 μm), transfer buffer, and electroblotting apparatus.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
  - Rabbit anti-H3K79me2 (e.g., Thermo Fisher #49-1019, Abcam #ab3594).[10]
    Recommended dilution: 1:250 1:1000.
  - Rabbit anti-Total Histone H3 (loading control). Recommended dilution: 1:5000 1:10000.
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
- Imaging System: Chemiluminescence imager.

#### **Cell Culture and Treatment**

- Plate cells at a density of 0.5 x 10<sup>6</sup> cells/mL in appropriate culture vessels.
- Allow cells to acclimate for 24 hours before treatment.



- Prepare serial dilutions of **Dot1L-IN-2** in culture medium from the 10 mM DMSO stock. A typical final concentration range for dose-response experiments is 0.01  $\mu$ M to 10  $\mu$ M. Include a DMSO-only vehicle control.
- Replace the medium with the inhibitor-containing medium.
- Incubate the cells for 72-96 hours. The long incubation time is necessary to observe the dilution of the histone mark through cell division.
- Harvest cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with icecold PBS.

## **Histone Extraction (Acid Extraction Method)**

- Resuspend the cell pellet in ice-cold PBS with 5 mM Sodium Butyrate (to inhibit histone deacetylases) and centrifuge again.
- Resuspend the pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 0.02% (v/v) NaN<sub>3</sub>).
- Lyse cells on ice for 10 minutes with gentle stirring.
- Centrifuge at 2000 x g for 10 minutes at 4°C. The supernatant contains cytoplasmic proteins and can be discarded.
- Wash the nuclear pellet with 1 mL of TEB and centrifuge again.
- Resuspend the pellet in 0.2 N HCl at a concentration of 4 x 10<sup>7</sup> nuclei/mL.
- Incubate overnight at 4°C with gentle stirring to extract histones.
- Centrifuge at 2000 x g for 10 minutes at 4°C.
- Transfer the supernatant containing the histone proteins to a new tube.
- Determine protein concentration using a BCA assay.

## **SDS-PAGE and Western Blotting**



- For each sample, dilute 10-15 μg of histone extract in 1X LDS sample buffer.[10][11]
- Boil samples at 95°C for 5 minutes.
- Load samples onto a 10-15% Bis-Tris gel and run until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended for small histone proteins.
- Confirm successful transfer by staining the membrane with Ponceau S.

#### **Immunodetection**

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibody (anti-H3K79me2) diluted in blocking buffer overnight at 4°C on a shaker.[12]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
- Wash the membrane three times for 10 minutes each with TBST.
- Apply ECL detection reagent according to the manufacturer's instructions and capture the signal using an imaging system.
- Strip the membrane (if necessary) and re-probe with the anti-Total Histone H3 antibody as a loading control.

## **Experimental Workflow**





Click to download full resolution via product page

Western blot workflow for H3K79me2 detection.



## **Data Presentation and Analysis**

The primary output is a Western blot image showing bands for H3K79me2 (~17 kDa) and Total H3 (~17 kDa). A dose-dependent decrease in the H3K79me2 signal is expected with increasing concentrations of **Dot1L-IN-2**, while the Total H3 signal should remain constant.[7][13]

#### Quantitative Analysis:

- Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for H3K79me2 and Total H3 for each lane.
- Normalize the H3K79me2 signal to the corresponding Total H3 signal to correct for loading differences.
- Express the normalized H3K79me2 levels as a percentage of the vehicle (DMSO) control.
- Plot the percentage of H3K79me2 inhibition against the log concentration of **Dot1L-IN-2** to determine the IC<sub>50</sub> value.

Table 1: Representative Quantitative Data for **Dot1L-IN-2** Treatment

| Dot1L-IN-2 (μM) | H3K79me2 Intensity<br>(Normalized) | % of Vehicle Control |
|-----------------|------------------------------------|----------------------|
| 0 (Vehicle)     | 1.00                               | 100%                 |
| 0.01            | 0.85                               | 85%                  |
| 0.1             | 0.48                               | 48%                  |
| 1               | 0.12                               | 12%                  |
| 10              | 0.04                               | 4%                   |

Note: Data are hypothetical and for illustrative purposes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system [frontiersin.org]
- 4. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DOT1L Wikipedia [en.wikipedia.org]
- 10. H3K79me2 Polyclonal Antibody (49-1019) [thermofisher.com]
- 11. Histone H3K79me2 Polyclonal Antibody (39923) [thermofisher.com]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Western blot protocol for H3K79me2 after Dot1L-IN-2 treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426624#western-blot-protocol-for-h3k79me2-after-dot1l-in-2-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com